N-(4-Oxocyclohexyl)acetamide

Description

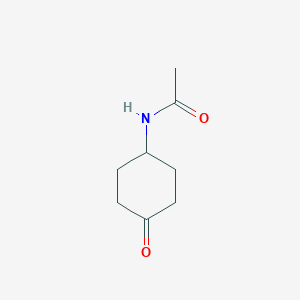

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMYWNHKFIVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337089 | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27514-08-5 | |

| Record name | 4-Acetamidocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27514-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidocyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027514085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a key bifunctional organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications in drug development. Detailed methodologies for its synthesis and characterization are presented, supported by spectral data analysis. This document aims to be an essential resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical synthesis.

Chemical Structure and Identification

This compound is a derivative of cyclohexanone, featuring an acetamido group at the 4-position. Its structure combines the functionalities of a ketone and an amide, making it a versatile building block in organic synthesis.

DOT Script of the Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Acetamidocyclohexanone, 4-(Acetylamino)cyclohexanone | [1] |

| CAS Number | 27514-08-5 | [1] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| Melting Point | 136-140 °C | [2] |

| Boiling Point | 359.1 ± 31.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in methanol. | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation | Reference(s) |

| ¹H NMR | Expected signals include a singlet for the acetyl methyl protons, a multiplet for the cyclohexyl methine proton attached to the nitrogen, and multiplets for the cyclohexyl methylene protons. The amide proton would appear as a broad singlet. A spectrum is available on ChemicalBook. | [3] |

| ¹³C NMR | Expected signals include a peak for the carbonyl carbon of the ketone, a peak for the carbonyl carbon of the amide, a peak for the acetyl methyl carbon, and several peaks for the carbons of the cyclohexane ring. | [2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a strong C=O stretching vibration for the ketone (around 1710 cm⁻¹), another strong C=O stretching for the amide (Amide I band, around 1640 cm⁻¹), and an N-H stretching vibration for the secondary amide (around 3300 cm⁻¹). | [1][4][5] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 155. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups and loss of the acetamido group. | [1][6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of N-(4-hydroxycyclohexyl)acetamide.

DOT Script of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Procedure (General Protocol):

-

Dissolution: Dissolve N-(4-hydroxycyclohexyl)acetamide in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. A common choice is pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine). The addition should be done portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction appropriately. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, an aqueous workup is performed.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8]

DOT Script of Applications:

Caption: Logical flow of this compound's use in drug synthesis.

Synthesis of Pramipexole

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[8] this compound serves as a key starting material in some synthetic routes to Pramipexole.[8] The synthesis typically involves a series of reactions to construct the thiazole ring and introduce the propylamino group.

Synthesis of Falcipain Inhibitors

This compound is used as a reactant in the preparation of 2-pyrimidinecarbonitrile derivatives.[9] These derivatives have been investigated as inhibitors of falcipain, a cysteine protease found in Plasmodium falciparum, the parasite responsible for malaria.[9]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.[2]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry. Its bifunctional nature allows for its use in the synthesis of a range of complex and vital drug molecules. A thorough understanding of its chemical properties, structure, and reaction methodologies is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid in these endeavors.

References

- 1. This compound | C8H13NO2 | CID 538565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound(27514-08-5) 1H NMR spectrum [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 27514-08-5 [chemicalbook.com]

4-Acetamidocyclohexanone physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetamidocyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and spectral analysis to support its application in research and pharmaceutical manufacturing.

Core Physical and Chemical Properties

4-Acetamidocyclohexanone is a white solid organic compound. It is a key intermediate in the synthesis of various pharmaceuticals, including Pramipexole.[1] Its core properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | N-(4-oxocyclohexyl)acetamide | [2][3] |

| Synonyms | 4-N-Acetyl-amino-cyclohexanone, this compound | [1][2][4] |

| CAS Number | 27514-08-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₃NO₂ | [1][3][4] |

| Appearance | White powder/solid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 155.19 g/mol | [1][3][4] |

| Melting Point | 136-140 °C | [4][5] |

| Boiling Point | 359.1 °C at 760 mmHg | [1] |

| Density | 1.071 g/cm³ | [1] |

| Solubility | Soluble in alcohol, slightly soluble in water. | [1] |

| Flash Point | 168.9 °C | [1] |

| Refractive Index | 1.476 | [1] |

| Vapor Pressure | 0.0 mmHg at 25°C | [1] |

Experimental Protocols

Synthesis of 4-Acetamidocyclohexanone via Oxidation of 4-Acetamidocyclohexanol

A common method for the synthesis of 4-Acetamidocyclohexanone is the oxidation of 4-acetamidocyclohexanol. The following protocol is adapted from established procedures.

Materials:

-

4-acetamidocyclohexanol

-

Sodium hypochlorite (NaOCl) solution

-

Sodium bromide (NaBr)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

Procedure:

-

In a reaction vessel, dissolve 4-acetamidocyclohexanol in an appropriate organic solvent such as dichloromethane.

-

Add catalytic amounts of TEMPO and sodium bromide to the solution.

-

Cool the mixture in an ice bath and slowly add sodium hypochlorite solution dropwise while maintaining the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-Acetamidocyclohexanone can be purified by recrystallization from ethyl acetate to yield a white crystalline solid.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals under vacuum.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4-Acetamidocyclohexanone.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of 4-Acetamidocyclohexanone.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), the methine proton at the 4-position (multiplet), and the methylene protons of the cyclohexanone ring (multiplets). The amide proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the methine carbon at the 4-position, and the methylene carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretch: A medium to strong absorption band around 3300 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption band around 1640 cm⁻¹.

-

N-H bend (amide II band): A medium absorption band around 1550 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 155.19.

-

Fragmentation: Common fragmentation patterns for ketones and amides would be observed. PubChem lists the top three peaks in the GC-MS spectrum as having m/z values of 43, 96, and 60.[3] The peak at m/z 43 likely corresponds to the [CH₃CO]⁺ acylium ion, a common fragment for N-acetyl groups.

Safety Information

4-Acetamidocyclohexanone is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

References

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5): A Comprehensive Spectroscopic Guide

For Immediate Release: This technical guide provides an in-depth analysis of the spectral data for N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectroscopic characterization.

Summary of Spectral Data

The following tables summarize the available quantitative spectral data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

(Note: The following are predicted values and should be confirmed by experimental data.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.0 | Singlet | 3H |

| CH₂ (axial, adjacent to C=O) | ~2.2-2.4 | Multiplet | 2H |

| CH₂ (equatorial, adjacent to C=O) | ~2.4-2.6 | Multiplet | 2H |

| CH₂ (axial, adjacent to CH-NH) | ~1.4-1.6 | Multiplet | 2H |

| CH₂ (equatorial, adjacent to CH-NH) | ~2.0-2.2 | Multiplet | 2H |

| CH-NH | ~3.9-4.1 | Multiplet | 1H |

| NH | ~5.5-6.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~209 |

| C=O (amide) | ~170 |

| CH-NH | ~49 |

| CH₂ (adjacent to C=O) | ~39 |

| CH₂ (adjacent to CH-NH) | ~32 |

| CH₃ | ~24 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded.[2]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3300 (broad) |

| C-H Stretch (sp³) | ~2850-2950 |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend (Amide II) | ~1550 |

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 155.19 g/mol |

| Molecular Formula | C₈H₁₃NO₂ |

| Major Fragment Ions (m/z) | |

| Base Peak | 43 |

| Second Highest | 96 |

| Third Highest | 60 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum should be performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The spectrum for this compound was recorded on a Bruker Tensor 27 FT-IR using an ATR-Neat (DuraSamplIR II) technique.[2]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺) and the major fragment ions to aid in structural elucidation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide

This technical guide provides a comprehensive overview of N-(4-Oxocyclohexyl)acetamide, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

4-Acetamidocyclohexanone[1]

-

p-Acetamidocyclohexanone

-

4-N-Acetyl-amino-cyclohexanone[2]

-

N-(4-ketocyclohexyl)acetamide

-

Acetamide, N-(4-oxocyclohexyl)-[1]

CAS Number: 27514-08-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 137 °C | |

| Boiling Point | 359.1 ± 31.0 °C (Predicted) | |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the acylation of 4-aminocyclohexanone or the reductive amination of 1,4-cyclohexanedione.

Experimental Protocol: Acetylation of 4-Aminocyclohexanone

This protocol describes a general procedure for the synthesis of this compound by acetylating 4-aminocyclohexanone hydrochloride with acetic anhydride.

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane.

-

Base Addition: Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.

-

Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

-

Experimental Workflow: Synthesis and Purification

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and cyclohexyl protons.

-

General Experimental Conditions: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.[3]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for the carbonyl, amide, and cyclohexyl carbons.

-

General Experimental Conditions: A sample is dissolved in CDCl₃, and the spectrum is recorded on a 100 MHz NMR spectrometer.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.19. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

Analytical Workflow

References

An In-depth Technical Guide to the Solubility of N-(4-Oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Oxocyclohexyl)acetamide, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility profile based on the molecule's structural features and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound (CAS No. 27514-08-5) is a white to off-white solid organic compound with the molecular formula C8H13NO2.[1][2] Structurally, it features a polar acetamide group and a ketone functional group on a cyclohexane ring. This combination of polar groups with a moderately nonpolar carbocyclic ring suggests a nuanced solubility profile across various solvents.

Its primary significance lies in its role as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the production of pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[3] It also serves as a reactant in the synthesis of 2-pyrimidinecarbonitrile derivatives, which are being investigated as potential antiparasitic agents.[1][3][4] Understanding its solubility is therefore critical for process optimization, reaction condition selection, and purification in pharmaceutical manufacturing.

Solubility Profile of this compound

While quantitative solubility data for this compound is sparse in publicly available literature, a qualitative assessment suggests it is soluble in methanol.[1][5] Based on the principle of "like dissolves like," a hypothetical solubility profile can be predicted. The presence of the amide and ketone groups, capable of hydrogen bonding, suggests solubility in polar protic and aprotic solvents. The nonpolar cyclohexyl ring may afford some solubility in less polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar amide and ketone groups can form hydrogen bonds with water, but the nonpolar cyclohexane ring limits solubility. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the amide and ketone groups.[1][5] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for compounds with amide groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating this compound. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for dissolution, though perhaps to a lesser extent than more polar solvents like DMSO and DMF. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | The nonpolar nature of DCM would primarily interact with the cyclohexane ring, with limited solvation of the polar functional groups. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester group in ethyl acetate provides some polarity, which should allow for moderate solubility. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

Note: This table presents predicted solubilities and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method.

Objective: To quantitatively determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, DMSO, DMF, Acetone, Dichloromethane, Ethyl Acetate, Hexane

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Role in Pharmaceutical Synthesis

The solubility of this compound is a critical parameter in its application as a pharmaceutical intermediate. Proper solvent selection is essential for achieving optimal reaction kinetics, facilitating product isolation and purification, and ensuring high yields and purity of the final API.

Logical Relationship in API Synthesis

Caption: A diagram showing the logical flow from this compound as a starting material to the final Active Pharmaceutical Ingredient (API).

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a strong basis for predicting its behavior in various solvents. For drug development and manufacturing processes, it is imperative that researchers and scientists perform experimental determinations to ascertain precise solubility data. The protocol outlined in this guide provides a robust framework for such investigations, which are essential for the efficient and effective use of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of N-(4-Oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(4-Oxocyclohexyl)acetamide. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and the structural assignment of the NMR signals.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a cyclohexanone ring with an acetamide functional group, presenting distinct features in its NMR spectra. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Chemical Structure

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons of the cyclohexane ring, the amide proton, and the acetyl methyl group. The chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the ketone and amide functionalities.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | br s | 1H | -NH |

| ~ 4.0 - 4.2 | m | 1H | H-1 |

| ~ 2.2 - 2.4 | m | 4H | H-3, H-5 (axial & equatorial) |

| ~ 1.9 - 2.1 | m | 4H | H-2, H-6 (axial & equatorial) |

| ~ 2.0 | s | 3H | -COCH₃ |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and amide, the carbons of the cyclohexane ring, and the methyl carbon of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 | C=O (ketone, C-4) |

| ~ 170 | C=O (amide) |

| ~ 50 | C-1 |

| ~ 40 | C-3, C-5 |

| ~ 35 | C-2, C-6 |

| ~ 24 | -COCH₃ |

Experimental Protocol

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for Spectral Analysis

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The predicted data and the detailed experimental protocol in this guide serve as a valuable resource for researchers in the synthesis and analysis of this and related compounds. Accurate acquisition and interpretation of NMR data are essential for confirming the identity and purity of this compound, thereby ensuring the integrity of subsequent research and development activities.

Spectroscopic Analysis of 4-Acetamidocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Acetamidocyclohexanone, a molecule of interest in pharmaceutical research and development, through the application of mass spectrometry and infrared (IR) spectroscopy. This document details the spectral data, outlines comprehensive experimental protocols, and presents a logical workflow for the characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Mass Spectrum Data

The mass spectrum of 4-Acetamidocyclohexanone was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H13NO2 | --INVALID-LINK--[1] |

| Molecular Weight | 155.19 g/mol | --INVALID-LINK--[1] |

| Major Fragment Ions (m/z) | ||

| Base Peak | 43 | --INVALID-LINK--[1] |

| Second Highest Peak | 96 | --INVALID-LINK--[1] |

| Third Highest Peak | 60 | --INVALID-LINK--[1] |

Proposed Fragmentation Pathway

The fragmentation of 4-Acetamidocyclohexanone in mass spectrometry is proposed to follow a logical pathway initiated by the ionization of the molecule. The major observed fragments can be rationalized by cleavage of key bonds within the molecular ion.

References

Synthesis of N-(4-Oxocyclohexyl)acetamide: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxocyclohexyl)acetamide, a vital chemical intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is a key building block in the development of drugs targeting a range of therapeutic areas. Notably, it is an essential precursor in the production of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] Furthermore, this compound serves as a critical reactant in the preparation of 2-pyrimidinecarbonitrile derivatives, which are under investigation as falcipain inhibitors for combating parasitic diseases such as malaria.[2][3][4] It is also recognized as an intermediate for Ramatroban and a metabolite of (trans-N-(4-nitroxycyclohexyl)acetamide).[3] This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to support researchers and professionals in the pharmaceutical field.

Physicochemical Properties

This compound (CAS RN: 27514-08-5) is typically a white crystalline powder with a melting point in the range of 136-140 °C. It is soluble in alcohols and slightly soluble in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 27514-08-5 | [2] |

| Molecular Formula | C₈H₁₃NO₂ | [5] |

| Molecular Weight | 155.19 g/mol | [5] |

| Appearance | White powder | [2][3] |

| Melting Point | 136-140 °C | |

| Solubility | Soluble in alcohol, slightly soluble in water | [3] |

Synthetic Pathways

The synthesis of this compound predominantly proceeds through the oxidation of a precursor alcohol, N-(4-hydroxycyclohexyl)acetamide (also known as 4-acetamidocyclohexanol). This precursor is commonly synthesized via the catalytic hydrogenation of 4-acetamidophenol (paracetamol). Alternative routes include the direct acylation of 4-oxocyclohexanamine. This review will detail these primary synthetic strategies.

References

An In-depth Technical Guide to the Reactivity of Ketone and Amide Groups in N-(4-Oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a versatile bifunctional molecule, holds a pivotal position as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Possessing both a reactive ketone and a stable amide functional group within its cyclohexyl framework, this compound presents unique opportunities and challenges in synthetic chemistry. This technical guide provides a comprehensive analysis of the distinct reactivity profiles of the ketone and amide moieties, detailing experimental conditions for their selective transformations. The document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and utilizes pathway diagrams to illustrate the underlying principles of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important building block.

Introduction

This compound (CAS No. 27514-08-5) is a white solid organic compound with the molecular formula C₈H₁₃NO₂.[1][2][3] Its structure uniquely combines a cyclohexanone ring with an acetamido group at the 4-position. This arrangement of functional groups makes it a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, and in the preparation of 2-pyrimidinecarbonitrile derivatives, which are being explored as potential antiparasitic agents.[4][5]

The synthetic utility of this compound is intrinsically linked to the differential reactivity of its ketone and amide functionalities. The ketone group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack and reduction. In contrast, the amide group is significantly less reactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This inherent difference in reactivity allows for chemoselective transformations, where one functional group can be manipulated while the other remains intact under specific reaction conditions.

This guide will explore the reactivity of each functional group in detail, providing insights into reaction mechanisms, experimental protocols, and relevant quantitative data to aid in the strategic design of synthetic pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | White solid | [4] |

| Melting Point | ~137 °C | [5] |

| CAS Number | 27514-08-5 | [1] |

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the ketone and amide groups. The ketone carbonyl carbon (C=O) of a cyclohexanone ring typically appears significantly downfield, in the range of 208-212 ppm.[6][7][8] In contrast, the amide carbonyl carbon is expected to resonate further upfield, generally in the range of 170-175 ppm, due to the electron-donating effect of the nitrogen atom.[9][10][11][12] The remaining carbon signals of the cyclohexyl ring and the acetyl methyl group would appear in the aliphatic region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~210 |

| Amide C=O | ~170 |

| CH-N | ~50-60 |

| CH₂ (adjacent to C=O) | ~40-45 |

| CH₂ (adjacent to CH-N) | ~30-35 |

| Acetyl CH₃ | ~20-25 |

-

¹H NMR: The ¹H NMR spectrum would display signals corresponding to the protons on the cyclohexyl ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The protons on the carbons alpha to the ketone carbonyl would be expected to appear downfield in the aliphatic region. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The acetyl methyl group would give rise to a sharp singlet.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1715-1725 cm⁻¹, which is typical for a six-membered ring ketone.

-

C=O Stretch (Amide I Band): A strong absorption, known as the Amide I band, is anticipated around 1640-1660 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.[13][14]

-

N-H Bend (Amide II Band): Another characteristic amide absorption, the Amide II band, resulting from N-H bending and C-N stretching vibrations, is expected to appear around 1540-1560 cm⁻¹.[15][16]

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration should also be present.

Reactivity of the Ketone Group

The ketone functionality in this compound is the more reactive of the two carbonyl groups. It readily undergoes nucleophilic addition and reduction reactions.

Chemoselective Reduction

The selective reduction of the ketone to a secondary alcohol is a common and synthetically useful transformation. This can be achieved using mild reducing agents that do not affect the more stable amide group.

Experimental Protocol: Chemoselective Reduction of the Ketone

This protocol describes a general procedure for the selective reduction of the ketone in this compound to N-(4-hydroxycyclohexyl)acetamide using sodium borohydride.

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Expected Yield: High yields (typically >90%) are expected for this type of reduction.

Caption: Chemoselective reduction of the ketone.

Reductive Amination

The ketone can undergo reductive amination to introduce a new amino substituent. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.[17][18][19]

-

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE or DCM, add the primary amine (1.1 eq) followed by acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Caption: Reductive amination of the ketone.

Reactivity of the Amide Group

The amide group in this compound is significantly less reactive than the ketone. Its reactions, such as hydrolysis or reduction, typically require more forcing conditions.

Amide Hydrolysis

Hydrolysis of the amide bond to yield 4-aminocyclohexanone and acetic acid can be achieved under either acidic or basic conditions, usually with heating. The stability of the amide bond makes it resistant to hydrolysis under mild conditions.

Experimental Protocol: Amide Hydrolysis (Acidic Conditions)

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the amide group.

-

Materials:

-

This compound

-

Aqueous hydrochloric acid (e.g., 6 M HCl)

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

Suspend this compound in aqueous hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a sodium hydroxide solution to the desired pH.

-

Extract the product, 4-aminocyclohexanone, with a suitable organic solvent.

-

Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the product.

-

Caption: Acid-catalyzed hydrolysis of the amide.

Amide Reduction

Reduction of the amide to the corresponding amine, N-ethyl-4-oxocyclohexanamine, requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). Milder reagents like NaBH₄ are ineffective for this transformation.

Experimental Protocol: Amide Reduction

This protocol provides a general method for the reduction of the amide functionality using LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents.

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a sequential quench with water and NaOH solution (Fieser workup)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by distillation or chromatography as needed.

-

Caption: Reduction of the amide to an amine.

Synthetic Applications and Logical Relationships

The differential reactivity of the ketone and amide groups allows for a logical and stepwise approach to the synthesis of more complex molecules.

Caption: Synthetic pathways from this compound.

This diagram illustrates that the ketone can be selectively targeted for reduction or amination while preserving the amide. Conversely, more vigorous conditions are required to transform the amide group, which would likely also affect the ketone if it has not been protected. This understanding is crucial for designing multi-step syntheses.

Conclusion

This compound is a valuable bifunctional building block whose synthetic potential is unlocked through the careful and selective manipulation of its ketone and amide groups. The ketone's higher reactivity allows for a range of transformations under mild conditions, including reduction and reductive amination, leaving the robust amide group untouched. The amide, in turn, can be transformed through more forcing hydrolytic or reductive conditions. This technical guide has provided a detailed overview of these reactivities, complete with representative experimental protocols and predictive spectroscopic data. A thorough understanding of these principles will empower researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and important molecules.

References

- 1. This compound | C8H13NO2 | CID 538565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

- 8. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]

- 11. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. benchchem.com [benchchem.com]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

N-(4-Oxocyclohexyl)acetamide: A Technical Guide to Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a versatile chemical intermediate, is a critical building block in the synthesis of established pharmaceuticals. This technical guide explores its core applications and delves into novel research avenues where this scaffold is poised to make a significant impact. We provide an in-depth analysis of its role in the development of treatments for neurodegenerative diseases and parasitic infections, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores potential applications in oncology, inflammation, and neuroprotection, highlighting the untapped potential of this compound in modern drug discovery.

Introduction

This compound (CAS: 27514-08-5) is a white crystalline powder with the molecular formula C₈H₁₃NO₂.[1][2] Its unique structure, featuring a cyclohexanone ring and an acetamide group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] Traditionally, its primary application has been as a key intermediate in the synthesis of the dopamine agonist Pramipexole, a frontline treatment for Parkinson's disease and Restless Legs Syndrome.[2] It also serves as a precursor to 2-pyrimidinecarbonitrile derivatives, which have been investigated as inhibitors of falcipain, a crucial enzyme in the life cycle of the malaria parasite, Plasmodium falciparum.[3][4]

This guide will first detail the established pharmaceutical applications of this compound, providing a foundation for its chemical utility. Subsequently, we will explore promising new frontiers of research where this compound and its derivatives are showing potential, including the development of novel kinase inhibitors for cancer therapy, cyclooxygenase (COX) inhibitors for inflammatory conditions, and new therapeutic agents for a range of neurodegenerative diseases.

Established Pharmaceutical Applications

The utility of this compound as a pharmaceutical intermediate is well-documented. Its role in the synthesis of Pramipexole and falcipain inhibitors highlights its adaptability in creating complex heterocyclic structures with significant therapeutic value.

Pramipexole Synthesis and Dopamine Agonism

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[5] By stimulating these receptors in the brain, it compensates for the dopamine deficiency that underlies the motor symptoms of Parkinson's disease.[5] The synthesis of Pramipexole from this compound is a multi-step process that underscores the importance of this starting material.

Signaling Pathway of Pramipexole (Dopamine D2/D3 Receptor Agonism)

Caption: Dopamine D2/D3 receptor signaling cascade initiated by Pramipexole.

Falcipain Inhibitors for Antimalarial Therapy

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of P. falciparum necessitates the development of new therapeutic agents. Falcipain-2 and falcipain-3 are cysteine proteases that play a critical role in the parasite's life cycle by degrading hemoglobin in the host's red blood cells.[6] this compound is a key starting material for the synthesis of 2-pyrimidinecarbonitrile derivatives, which have shown potent inhibitory activity against these enzymes.[6][7]

Mechanism of Falcipain Inhibition

Caption: Inhibition of hemoglobin degradation pathway by falcipain inhibitors.

Quantitative Data

The following table summarizes key quantitative data for derivatives of this compound in their respective therapeutic areas.

| Compound Class | Target | Parameter | Value | Reference(s) |

| Pramipexole | Dopamine D3 Receptor | Ki | 0.5 nM | [5] |

| Dopamine D2 Receptor | Ki | 3.9 nM | [5] | |

| 2-Pyrimidinecarbonitrile Derivatives | Falcipain-2 | IC₅₀ | 4.1 µM - 5.4 µM | [8] |

| Falcipain-3 | IC₅₀ | 4.9 µM - 6.3 µM | [8] | |

| P. falciparum (CQ-sensitive, 3D7) | IC₅₀ | 2.84 µM - 3.22 µM | [8] | |

| P. falciparum (CQ-resistant, W2) | IC₅₀ | Single-digit µM | [8] | |

| Novel Acetamide Derivatives | A549 (Lung Cancer Cell Line) | IC₅₀ | <0.14 µM - 7.48 µM | [9] |

| C6 (Glioma Cell Line) | IC₅₀ | 8.16 µM - 13.04 µM | [9] | |

| K562 (Leukemia Cell Line) | IC₅₀ | 2.27 µM - 2.53 µM | [10] | |

| HL-60 (Leukemia Cell Line) | IC₅₀ | 1.42 µM - 1.52 µM | [10] | |

| Cyclooxygenase-1 (ovine) | IC₅₀ | 30 µM (Celecoxib) | [11] | |

| Cyclooxygenase-2 (human) | IC₅₀ | 0.05 µM (Celecoxib) | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below.

Synthesis of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole (Pramipexole Precursor)

This protocol is adapted from patent literature and outlines the initial steps towards the synthesis of Pramipexole.[5]

Step 1: Preparation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

-

To a solution of this compound (100 g) in acetic acid (500 ml), add bromine (41.35 ml) at 25-35°C.

-

Stir the reaction mixture for 45 minutes at 30-35°C.

-

Add thiourea (50 g) to the mixture.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Cool the mixture and continue stirring for 2 hours at 25-35°C.

-

Filter the resulting solid, wash with acetone, and dry to obtain the title compound.

Step 2: Hydrolysis to 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

-

To N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g) in water (200 ml), add aqueous sulfuric acid (67 g of sulfuric acid in 200 ml of water).

-

Heat the reaction mixture to reflux and stir for 10 hours.

-

Cool the mixture to 0-5°C and basify with aqueous sodium hydroxide solution.

-

Stir for 90 minutes at 25-30°C.

-

Filter the solid, wash with water, and dry to yield the diamine product.

Subsequent steps involve resolution of the racemic mixture and propylation of the amino group to yield Pramipexole.

General Procedure for the Synthesis of 2-Pyrimidinecarbonitrile Derivatives

This generalized protocol is based on the known reactivity of this compound in the synthesis of pyrimidine structures.[6][7]

-

This compound is used as a reactant in the preparation of these derivatives.[1][4]

-

A multi-component reaction involving an aldehyde, malononitrile, and an amidine hydrochloride (derived from this compound) can be employed.

-

The reaction can be carried out in a suitable solvent such as water or toluene, often with a base like sodium acetate or triethylamine.

-

Heating under reflux or using microwave irradiation can drive the reaction to completion.

-

The product typically precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of novel this compound derivatives against COX-1 and COX-2.[12][13][14]

-

Prepare solutions of COX-1 (ovine) and COX-2 (recombinant ovine or human) enzymes in a suitable buffer.

-

In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.

-

Add the test compounds at various concentrations to the inhibitor wells. Reference inhibitors such as diclofenac or celecoxib should be used as positive controls.

-

Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

-

Initiate the reaction by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) followed by arachidonic acid.

-

After a further incubation period (e.g., 2 minutes), measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Calculate the percentage inhibition and determine the IC₅₀ values.

Potential Applications in Novel Research

The structural features of this compound make it an attractive scaffold for the development of novel therapeutics beyond its established applications.

Kinase Inhibitors for Cancer Therapy

The acetamide moiety is a common feature in many approved small molecule kinase inhibitors.[] Novel derivatives of this compound could be synthesized and screened for activity against various kinases implicated in cancer progression. Research on other acetamide-containing compounds has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[9][10] The cyclohexanone ring of this compound offers a point for diversification to explore structure-activity relationships and optimize kinase selectivity.

Cyclooxygenase (COX) Inhibitors for Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes. The acetamide scaffold is present in some known COX inhibitors. By modifying the this compound core, it may be possible to develop novel and selective COX-2 inhibitors with improved safety profiles compared to traditional NSAIDs.[11][13]

Modulators of Neurodegenerative Pathways

Given its role in the synthesis of a key anti-Parkinsonian drug, the this compound scaffold is of particular interest for the development of new treatments for neurodegenerative diseases.[16] Research into other acetamide derivatives has shown potential in attenuating neuroinflammation and oxidative stress, key pathological features of diseases like Alzheimer's and Parkinson's.[16][17] The cyclohexyl ring can be functionalized to modulate properties such as blood-brain barrier permeability, a critical factor for CNS-targeting drugs.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds derived from this compound.

Caption: A generalized workflow for the development of novel inhibitors.

Conclusion

This compound is a compound of significant industrial and academic interest. While its role as a key intermediate in the synthesis of Pramipexole and as a precursor to potential antimalarial agents is well-established, its potential as a scaffold for novel drug discovery is only beginning to be explored. The chemical tractability of its cyclohexanone and acetamide functionalities offers a rich platform for the generation of diverse chemical libraries. Future research focused on the derivatization of this compound holds considerable promise for the development of new therapies for cancer, inflammatory disorders, and neurodegenerative diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile molecule.

References

- 1. This compound | 27514-08-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. usbio.net [usbio.net]

- 5. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 6. Falcipain inhibitors: optimization studies of the 2-pyrimidinecarbonitrile lead series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors [mdpi.com]

- 16. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Oxocyclohexyl)acetamide: A Comprehensive Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with N-(4-Oxocyclohexyl)acetamide (CAS No. 27514-08-5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory and development setting. All quantitative data has been summarized in structured tables, and detailed experimental protocols for hazard assessment are provided.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H13NO2 | [2][3] |

| Molecular Weight | 155.19 g/mol | [2][3] |

| CAS Number | 27514-08-5 | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 136 - 140 °C (276.8 - 284 °F) | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Flash Point | No data available | [1] |

| Vapor Pressure | No data available | [1] |

| Density | No data available | |

| pKa | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The GHS hazard classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [1][2] |

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

Toxicological Information

A comprehensive toxicological profile for this compound is not yet fully established.[1]

Acute Toxicity:

-

Oral: No quantitative data (e.g., LD50) is available.

-

Dermal: No quantitative data (e.g., LD50) is available.

-

Inhalation: No quantitative data (e.g., LC50) is available. May cause respiratory irritation.[1][2]

Chronic Toxicity:

-

No information is available on the chronic effects of this compound in humans or animals.

Carcinogenicity:

-

There is no information available to indicate whether this compound is a carcinogen.[1]

Sensitization:

-

No information is available regarding the potential for skin or respiratory sensitization.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

-

Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid dust formation.[1]

Storage:

First-Aid Measures

In case of exposure, immediate first-aid measures should be taken.[1]

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration. | [1][4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][4] |